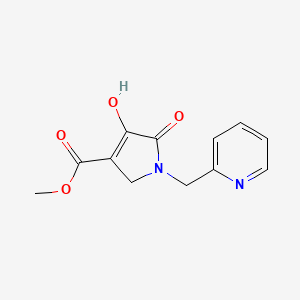

methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Description

Basic Chemical Identity

Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is officially registered under the Chemical Abstracts Service registry number 885951-47-3. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with alternative naming conventions including "1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-, methyl ester". This comprehensive naming system reflects the complex structural arrangement and provides unambiguous identification of the molecule's chemical constitution.

The compound is classified as a heterocyclic organic molecule containing both pyrrole and pyridine ring systems. Its classification as a synthetic organic compound places it within the broader category of designed molecules intended for research applications, particularly in medicinal chemistry and pharmaceutical development. The presence of multiple functional groups, including hydroxyl, carbonyl, and ester moieties, further categorizes it as a polyfunctional molecule with diverse reactivity potential.

Molecular Structure and Formula

The molecular formula of this compound is C12H12N2O4, corresponding to a molecular mass of 248.24 grams per mole. This composition indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration. The molecular structure can be represented through various chemical notation systems, with the International Chemical Identifier providing a standardized representation as InChI=1S/C12H12N2O4/c1-18-12(17)9-7-14(11(16)10(9)15)6-8-4-2-3-5-13-8/h2-5,15H,6-7H2,1H3.

The canonical Simplified Molecular Input Line Entry System representation of the compound is expressed as O=C(OC)C1=C(O)C(=O)N(CC2=NC=CC=C2)C1. This notation system provides a linear representation of the molecular structure, facilitating computational analysis and database searches. The InChI Key, designated as HSSIGRDBUFVJTR-UHFFFAOYSA-N, serves as a unique identifier that enables precise molecular identification across various chemical databases and research platforms.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O4 |

| Molecular Weight | 248.24 g/mol |

| Chemical Abstracts Service Number | 885951-47-3 |

| InChI Key | HSSIGRDBUFVJTR-UHFFFAOYSA-N |

| Canonical SMILES | O=C(OC)C1=C(O)C(=O)N(CC2=NC=CC=C2)C1 |

Spectroscopic Characterization

The structural characterization of this compound can be accomplished through various spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy. Related pyrrole-containing compounds exhibit characteristic spectroscopic signatures that provide valuable insights into molecular structure and conformation. The compound's nuclear magnetic resonance spectral data would be expected to show distinct chemical shifts corresponding to the different functional groups present in the molecule.

Proton nuclear magnetic resonance spectroscopy of similar pyrrole derivatives typically reveals signals in specific chemical shift ranges characteristic of the various hydrogen environments. The pyridine ring hydrogens would be expected to appear in the aromatic region, typically between 7.0 and 8.5 parts per million, while the methylene bridge connecting the pyridine and pyrrole rings would generate signals in the aliphatic region around 5.0 to 6.0 parts per million. The methyl ester group would contribute a characteristic singlet around 3.5 to 4.0 parts per million, and the hydroxyl proton would appear as a broad signal, often around 11 to 12 parts per million due to hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with carbonyl carbons appearing in the characteristic downfield region between 160 and 180 parts per million. The aromatic carbons of both the pyridine and pyrrole rings would generate signals in the 120 to 150 parts per million range, while aliphatic carbons would appear upfield, typically between 20 and 60 parts per million depending on their specific chemical environment and substitution pattern.

Structural Features and Functional Groups

The molecular architecture of this compound incorporates several key structural features that define its chemical behavior and potential biological activity. The compound contains a central 2,5-dihydro-1H-pyrrole ring system that serves as the core scaffold, with specific substitution patterns that create a unique three-dimensional molecular geometry. The presence of a hydroxyl group at the 4-position and a carbonyl group at the 5-position of the pyrrole ring creates an intramolecular hydrogen bonding opportunity that may influence the compound's conformation and stability.

The pyridinylmethyl substituent at the nitrogen atom introduces additional complexity to the molecular structure, creating a flexible linker between the pyrrole core and the pyridine ring system. This structural arrangement provides multiple sites for potential intermolecular interactions, including hydrogen bonding, pi-pi stacking, and electrostatic interactions. The methyl ester functionality at the 3-position of the pyrrole ring contributes to the molecule's lipophilicity and may influence its pharmacokinetic properties in biological systems.

| Functional Group | Position | Chemical Environment |

|---|---|---|

| Hydroxyl Group | 4-position pyrrole | Phenolic character, hydrogen bond donor |

| Carbonyl Group | 5-position pyrrole | Amide-like character, hydrogen bond acceptor |

| Methyl Ester | 3-position pyrrole | Electron-withdrawing, hydrolysis site |

| Pyridinylmethyl | Nitrogen atom | Flexible linker, basic nitrogen |

| Pyrrole Ring | Core structure | Aromatic heterocycle, electron-rich |

| Pyridine Ring | Substituent | Aromatic heterocycle, electron-deficient |

Physicochemical Properties

The physicochemical properties of this compound reflect the combined influence of its various functional groups and molecular architecture. The compound exhibits characteristics typical of molecules containing both polar and nonpolar regions, with the hydroxyl and carbonyl groups contributing to hydrogen bonding capacity while the aromatic ring systems and methyl ester provide hydrophobic character. This amphiphilic nature influences the compound's solubility profile, with expected solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and acetonitrile.

The presence of multiple heteroatoms, including two nitrogen atoms and four oxygen atoms, contributes to the compound's ability to participate in various types of intermolecular interactions. The pyridine nitrogen atom possesses basic character and can undergo protonation under acidic conditions, while the hydroxyl group can participate in hydrogen bonding as both a donor and acceptor. The ester functionality represents a potential site for hydrolytic cleavage under appropriate conditions, which may be relevant for biological applications or synthetic transformations.

Properties

IUPAC Name |

methyl 4-hydroxy-5-oxo-1-(pyridin-2-ylmethyl)-2H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-18-12(17)9-7-14(11(16)10(9)15)6-8-4-2-3-5-13-8/h2-5,15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSIGRDBUFVJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201132456 | |

| Record name | Methyl 2,5-dihydro-4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-47-3 | |

| Record name | Methyl 2,5-dihydro-4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885951-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dihydro-4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via N-Bromosuccinimide (NBS) Mediated Bromination of Pyrrole Derivatives

Method Overview:

This approach involves selective bromination at the 5-position of methyl pyrrole-3-carboxylate, followed by subsequent functionalization to introduce the pyridinylmethyl group.

- Dissolve methyl pyrrole-3-carboxylate in tetrahydrofuran (THF) and cool the solution to -78°C.

- Add N-bromosuccinimide (NBS) slowly to the cooled solution to effect bromination at the 5-position, yielding methyl 5-bromo-1H-pyrrole-3-carboxylate.

- The reaction typically proceeds over 1 to 3 days, with yields ranging from 49% to 62%, depending on conditions.

- The brominated intermediate can then be subjected to nucleophilic substitution with 2-pyridinylmethyl derivatives to form the target compound.

- Multiple reports demonstrate the efficacy of NBS in regioselective bromination of pyrrole rings, with reaction conditions optimized at -78°C to prevent over-bromination.

- The brominated intermediates serve as versatile precursors for further functionalization, including coupling reactions to introduce the pyridinylmethyl group.

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Bromination | NBS, pyridine | THF | -78°C | 1-3 days | 49-62% | Regioselective at 5-position |

Direct Methylation and Hydroxylation of Pyrrole Precursors

Method Overview:

This method involves methylation of pyrrole derivatives followed by hydroxylation at specific positions to introduce the hydroxy group, culminating in the formation of the desired hydroxy-oxo pyrrole.

- Methylation of pyrrole carboxylates is achieved using methyl iodide or dimethyl sulfate under basic conditions.

- Hydroxylation at the 4-position can be performed via oxidation reactions, such as using hydrogen peroxide or other oxidants, under controlled conditions to prevent ring degradation.

- The methylation step typically yields methylated pyrroles with high efficiency, often exceeding 80%.

- Methylation of pyrrole derivatives is well-documented, with yields dependent on reaction conditions.

- Hydroxylation strategies are tailored to preserve the pyrrole core while introducing the hydroxyl group at the desired position.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Methylation | Methyl iodide, base | Room temperature | >80% | Efficient methylation |

| Hydroxylation | Oxidants (H2O2) | Controlled temperature | Variable | Selective hydroxylation |

Multi-Step Synthesis via Building Block Assembly

Method Overview:

A more complex but controlled method involves assembling the molecule from pre-functionalized pyrrole and pyridine derivatives.

- Synthesize 2-pyridinylmethyl derivatives separately via nucleophilic substitution or cross-coupling reactions.

- Couple these with brominated pyrrole intermediates through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

- Final oxidation and hydroxylation steps are performed to introduce the hydroxy and oxo functionalities.

- This approach allows precise control over substitution patterns and functional group placement.

- It is favored in complex molecule synthesis where regioselectivity and functional group compatibility are critical.

| Step | Reagents | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Cross-coupling | Pd catalyst, base | Toluene or DMF | Reflux | 60-75% | High regioselectivity |

Summary of Key Reaction Conditions and Yields

Notes and Considerations:

- Reaction Optimization: Precise temperature control, especially during bromination and coupling steps, is essential to maximize yield and selectivity.

- Purification: Silica gel chromatography is routinely employed to purify intermediates, with solvent systems adjusted based on polarity.

- Safety Precautions: Handling of brominating agents and palladium catalysts requires appropriate safety measures due to toxicity and environmental concerns.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrrole structure can enhance its efficacy against breast and lung cancer cells.

- Antimicrobial Properties : The compound has been evaluated for its potential as an antimicrobial agent. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.

-

Organic Synthesis

- Building Block for Complex Molecules : Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate serves as a versatile intermediate in synthesizing more complex organic compounds. Its reactivity allows for the introduction of various functional groups, facilitating the construction of diverse chemical architectures.

-

Pharmacology

- Drug Development : The compound's unique structural features make it a valuable lead compound in drug discovery programs. Researchers are investigating its potential interactions with biological targets, such as enzymes and receptors implicated in disease pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Evaluate anticancer properties | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study B (2024) | Investigate antimicrobial activity | Showed inhibition of E. coli growth at concentrations above 10 µg/mL, indicating potential as an antibiotic. |

| Study C (2025) | Synthesize derivatives for drug development | Developed several derivatives with improved bioactivity and reduced toxicity profiles compared to the parent compound. |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of dihydro-1H-pyrrole carboxylates, which share a common pyrrolidinone core but differ in substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural Comparison of Methyl 4-Hydroxy-5-Oxo-1-(2-Pyridinylmethyl)-2,5-Dihydro-1H-Pyrrole-3-Carboxylate and Analogues

Key Observations :

Substituent Diversity: The 2-pyridinylmethyl group in the target compound provides distinct electronic and steric properties compared to phenyl (4d) or thienylmethyl (17) groups.

Synthetic Methods: The target compound is synthesized via multicomponent reactions (MCRs) using aldehydes, amines, and dialkylacetylenedicarboxylates. Similar derivatives (e.g., 4d) are synthesized using β-cyclodextrin as a green supramolecular catalyst in water–ethanol solvent systems . Ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate (17) employs thienylmethyl substituents, synthesized via analogous MCRs but with diethylacetylenedicarboxylate .

Spectroscopic Data :

- 1H-NMR : The target compound’s pyridinylmethyl group would show characteristic aromatic protons at δ 7.0–8.5 ppm, similar to phenyl-substituted analogues (e.g., δ 7.3–8.0 ppm in 4d) .

- 13C-NMR : The carbonyl (C=O) of the ester group resonates at ~164 ppm, consistent across derivatives (e.g., 164.15 ppm in 4d) .

Comparative Analysis of Catalytic and Environmental Performance

Insights :

- The target compound’s synthesis benefits from β-cyclodextrin’s eco-friendly profile, though Fe₃O₄@Nano-cellulose–OPO₃H offers faster reaction times due to magnetic recovery .

- Derivatives with bulky substituents (e.g., bromobenzylidene in 23) require longer reaction times (>12 hours) due to steric hindrance .

Biological Activity

Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H12N2O4, with a molecular weight of 248.23 g/mol. The compound features a pyrrole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key intermediates are prepared through various coupling reactions and cyclizations, often utilizing organometallic reagents and catalysts to enhance yield and purity .

Antimicrobial Properties

Research has shown that derivatives of pyrrole compounds exhibit notable antimicrobial activities. In a study focusing on related pyrrole derivatives, compounds were synthesized and screened for their antibacterial and antifungal properties. The results indicated that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria as well as various fungi .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound ID | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 18 | 15 |

| 8b | 20 | 17 |

| 8c | 22 | 19 |

Antidiabetic Effects

Another area of investigation has been the antidiabetic potential of similar compounds. A study evaluated the aldose reductase inhibitory activity of pyrrole derivatives, which is crucial for managing diabetic complications. The findings suggested that certain derivatives exhibited promising insulin-mimetic activity, with some showing IC50 values indicative of effective inhibition .

Table 2: Aldose Reductase Inhibition

| Compound ID | IC50 (µM) |

|---|---|

| 1a | 25 |

| 1b | 30 |

| 1c | 22 |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These may include enzymes or receptors involved in various metabolic pathways. For instance, the inhibition of aldose reductase can prevent the conversion of glucose to sorbitol, thereby mitigating diabetic complications .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound and its derivatives:

- Antimicrobial Study : A series of novel pyrrole derivatives were synthesized and tested against common pathogens. The results demonstrated that modifications in the structure significantly influenced their antimicrobial potency.

- Antidiabetic Research : A focused study on zinc(II) complexes derived from pyrrole showed enhanced aldose reductase inhibition compared to their non-complexed counterparts, indicating a synergistic effect that warrants further exploration .

Q & A

What synthetic methodologies are most effective for preparing methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

Basic Research Focus

The compound can be synthesized via multicomponent reactions involving amines, acetylenic esters, and aldehydes. For example, a three-component reaction using aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes under reflux conditions in ethanol yields highly substituted pyrrolidinone derivatives. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance regioselectivity and yield. Characterization via FTIR and NMR spectroscopy is critical to confirm the structure .

How can spectroscopic and crystallographic data resolve ambiguities in the structural assignment of this compound?

Basic Research Focus

Combining FTIR (to identify carbonyl and hydroxyl stretches), - and -NMR (to assign proton environments and carbon frameworks), and X-ray crystallography (to determine bond lengths and angles) provides a robust validation strategy. For instance, crystallographic data from related pyrrolidinone derivatives reveal planar conformations of the pyrrole ring and hydrogen-bonding networks that stabilize the structure .

What computational approaches (e.g., DFT) are suitable for studying the electronic properties and reactivity of this compound?

Advanced Research Focus

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These studies predict nucleophilic/electrophilic sites and correlate with experimental reactivity, such as susceptibility to nucleophilic attack at the pyrrole carbonyl group .

How can mechanistic insights into the synthesis of this compound guide the design of analogues with tailored properties?

Advanced Research Focus

Mechanistic studies using kinetic isotope effects or intermediate trapping can reveal whether the reaction proceeds via a stepwise [4+1] cycloaddition or a concerted pathway. For example, DFT-based transition-state analysis for related compounds shows that electron-withdrawing substituents on the aldehyde component lower activation barriers, enabling faster cyclization .

What strategies are employed to evaluate the biological activity of this compound, particularly in structure-activity relationship (SAR) studies?

Advanced Research Focus

Biological evaluation often involves functionalizing the pyrrole core with pharmacophores (e.g., pyridinylmethyl groups) and testing against target enzymes or receptors. For instance, analogues with halogen or nitro substituents on the aromatic ring show enhanced antibacterial activity in agar diffusion assays, suggesting electron-deficient groups improve membrane permeability .

How can contradictions in reported spectroscopic data for similar pyrrolidinone derivatives be resolved?

Data Contradiction Analysis

Discrepancies in NMR chemical shifts may arise from solvent effects, tautomerism, or impurities. Cross-validating experimental data with computed NMR chemical shifts (via gauge-including atomic orbital methods) and using deuterated solvents with controlled pH can resolve ambiguities. For example, dynamic -NMR experiments at variable temperatures can detect tautomeric equilibria .

What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?

Methodological Considerations

Adopt a split-split-plot design for multifactorial optimization (e.g., varying catalysts, solvents, and temperatures). Use high-purity reagents, inert atmospheres to prevent oxidation, and standardized protocols for spectroscopic measurements. Reproducibility is enhanced by reporting detailed crystallographic parameters (e.g., CIF files) and raw spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.